- Highly Efficient and Catalytic Conversion of Aldoximes to Nitriles, Organic Letters, 2001, 3(26), 4209-4211

Cas no 932-90-1 (Benzaldoxime)

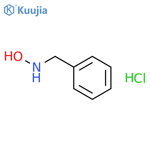

Benzaldoxime structure

商品名:Benzaldoxime

Benzaldoxime 化学的及び物理的性質

名前と識別子

-

- Benzaldoxime

- Benzaldehyde oxime

- Benzaldoxime, predominantly (E)-isomer

- Benzaldehyde, oxime

- (E)-Benzaldehyde oxime

- (Z)-Benzaldehyde oxime

- alpha-Benzaldoxime

- BENZALDEHYDEOXIME

- Benzaldehyde, oxime, (E)-

- (E)-N-(phenylmethylidene)hydroxylamine

- Z-Benzaldoxime

- syn-Benzaldoxime

- syn-Benzaldehyde oxime

- benzaldoxim

- Benzyldoxime

- VTWKXBJHBHYJBI-VURMDHGXSA-N

- VTWKXBJHBHYJBI-SOFGYWHQSA-N

- e-phenylnitrone

- alpha-Benzonoxime

- trans-Benzaldoxime

- Benz-anti-aldoxim

- Benzaldehyde oxime (ACI)

- Benzaloxime

- Benzoxime

- NSC 68362

- α-Benzaldoxime

- α-Benzyl monoxime

- (NE)-N-benzylidenehydroxylamine

- SCHEMBL220641

- AKOS025310893

- W-100245

- MFCD00002119

- AI3-10574

- Benzaldoxime, (E)-

- 622-31-1

- 622-32-2

- EINECS 213-261-2

- UNII-TBP7JJ5HTH

- B0011

- 932-90-1

- TBP7JJ5HTH

- DTXSID201031547

- (E)-Benzaldoxime

- CHEMBL135583

- (E)-N-benzylidene-hydroxylamine

- n-(phenylmethylidene)hydroxylamine

- NSC68362

- CS-0034180

- syn-Benzaldoxime, purum, >=97.0% (GC)

- benzaldoxime,predominantly(e)-isomer

- LS-13270

- NSC-68362

- TRANS-BENZALDEHYDE OXIME

- AKOS000280503

- PS-5120

- BENZALDEHYDE, OXIME, (C(E))-

- EN300-06119

- (Z)-Benzaldehyde-oxime

-

- MDL: MFCD00002119

- インチ: 1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H

- InChIKey: VTWKXBJHBHYJBI-UHFFFAOYSA-N

- ほほえんだ: ON=CC1C=CC=CC=1

- BRN: 774138

計算された属性

- せいみつぶんしりょう: 121.05300

- どういたいしつりょう: 121.052764

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 95.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- 互変異性体の数: 2

- トポロジー分子極性表面積: 32.6

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1,11 g/cm3

- ゆうかいてん: 30-33 ºC

- ふってん: 200°C at 760 mmHg

- フラッシュポイント: 108 ºC

- 屈折率: 1.59-1.592

- ようかいど: methanol: 0.1 g/mL, clear

- すいようせい: Slightly soluble in water. Soluble in ethanol and ether.

- PSA: 32.59000

- LogP: 1.49470

- ようかいせい: 未確定

- FEMA: 3184

Benzaldoxime セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H312-H315-H319-H335

- 警告文: P261-P280-P305+P351+P338

- WGKドイツ:3

- 危険カテゴリコード: R36/37/38

- セキュリティの説明: S26-S36-S24/25

-

危険物標識:

- TSCA:Yes

- ちょぞうじょうけん:Inert atmosphere,2-8°C(BD115378)

- リスク用語:R36/37/38

Benzaldoxime 税関データ

- 税関コード:29280090

- 税関データ:

中国税関コード:

2928000090概要:

292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%

Benzaldoxime 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB112116-25 g |

Benzaldoxime, predominantly (E)-isomer, 98%; . |

932-90-1 | 98% | 25 g |

€42.00 | 2023-07-20 | |

| TRC | B183755-25g |

Benzaldoxime |

932-90-1 | 25g |

$ 253.00 | 2023-04-19 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B11585-25g |

Benzaldoxime |

932-90-1 | 95% | 25g |

¥121.0 | 2022-10-09 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12053-100g |

Benzaldoxime, predominantly (E)-isomer, 98% |

932-90-1 | 98% | 100g |

¥914.00 | 2023-03-15 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B895833-25g |

Benzaldoxime, predominantly (E)-isomer |

932-90-1 | 95% | 25g |

¥180.00 | 2022-09-02 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB26712-25g |

Benzaldoxime |

932-90-1 | 97% | 25g |

289.00 | 2021-07-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B895833-100g |

Benzaldoxime, predominantly (E)-isomer |

932-90-1 | 95% | 100g |

¥466.00 | 2022-09-02 | |

| TRC | B183755-1g |

Benzaldoxime |

932-90-1 | 1g |

$ 75.00 | 2023-04-19 | ||

| TRC | B183755-10g |

Benzaldoxime |

932-90-1 | 10g |

$ 155.00 | 2023-04-19 | ||

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB26712-1g |

Benzaldoxime |

932-90-1 | 97% | 1g |

0.00 | 2022-04-26 |

Benzaldoxime 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

ごうせいかいろ 3

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: (Trifluoromethyl)benzene ; 5 min, rt

1.2 Reagents: Tempo ; 0.5 h, rt

1.2 Reagents: Tempo ; 0.5 h, rt

リファレンス

- Metal-Free 2,2,6,6-Tetramethylpiperidin-1-yloxy Radical (TEMPO) Catalyzed Aerobic Oxidation of Hydroxylamines and Alkoxyamines to Oximes and Oxime Ethers, Helvetica Chimica Acta, 2012, 95(10), 1758-1772

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Hydroxyamine hydrochloride , Ammonium chloride Solvents: Ethanol , Water ; 5 min, rt

1.2 5 min, rt; 15 min, rt

1.2 5 min, rt; 15 min, rt

リファレンス

- An unexpected formation of the novel 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton during the reaction of furfurylamine with maleimides and their bioprospection using a zebrafish embryo model, Organic & Biomolecular Chemistry, 2013, 11(3), 407-411

ごうせいかいろ 6

ごうせいかいろ 7

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Water ; rt → 0 °C; 20 min, 0 °C

1.2 < 0 °C; 2 h, cooled

1.2 < 0 °C; 2 h, cooled

リファレンス

- Methods of using IGF1R and abl kinase modulators for the treatment of cancer, and use with other therapies, World Intellectual Property Organization, , ,

ごうせいかいろ 9

ごうせいかいろ 10

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Ethanol , Water ; neutralized

1.2 20 °C; 1 h, rt

1.2 20 °C; 1 h, rt

リファレンス

- Synthesis and Characterization of para-Substituted N,N'-Dihydroxybenzamidines and Their Derivatives as Model Compounds for a Class of Prodrugs, European Journal of Organic Chemistry, 2014, 2014(9), 1961-1975

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride Solvents: Ethanol , Water ; 1 h, 60 °C

リファレンス

- Synthesis of piperazinylalkylisoxazoline analogs and their binding affinities for dopamine receptor subtypes, Bulletin of the Korean Chemical Society, 2006, 27(11), 1861-1864

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Water ; neutralized, rt

1.2 Solvents: Ethanol ; rt; 2 h, rt

1.2 Solvents: Ethanol ; rt; 2 h, rt

リファレンス

- Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity, Organic Letters, 2021, 23(7), 2431-2436

ごうせいかいろ 14

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Hydroxyamine hydrochloride ; 10 min, 45 - 50 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

リファレンス

- Kneading ball-milling and stoichiometric melts for the quantitative derivatization of carbonyl compounds with gas-solid recovery, ChemSusChem, 2009, 2(3), 248-254

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: Ammonia , Hydrogen peroxide Catalysts: Lanthanate(11-), bis[eicosa-μ-oxoundecaoxo[μ11-[phosphato(3-)-κO:κO:κO:κO′:κO′:κ… Solvents: 1-Butanol , Water ; 6 h, rt

リファレンス

- Highly selective and efficient Lewis acid-base catalysts based on lanthanide-containing polyoxometalates for oximation of aldehydes and ketones, European Journal of Inorganic Chemistry, 2013, 2013(10-11), 1659-1663

ごうせいかいろ 17

ごうせいかいろ 18

ごうせいかいろ 19

ごうせいかいろ 20

Benzaldoxime Raw materials

Benzaldoxime Preparation Products

Benzaldoxime 関連文献

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

6. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

932-90-1 (Benzaldoxime) 関連製品

- 622-32-2((Z)-Benzaldehyde oxime)

- 18705-39-0(1,4-Benzenedicarboxaldehyde dioxime)

- 622-31-1(trans-Benzaldoxime)

- 24091-02-9(2-naphthaldehyde oxime)

- 3235-02-7(N-(4-methylphenyl)methylidenehydroxylamine)

- 2137545-62-9(2-chloro-N-(2-ethynylphenyl)propanamide)

- 87068-75-5((2S)-2-(phenylformamido)butanoic Acid)

- 2877656-14-7(1-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-4-cyclopropanecarbonyl-1,4-diazepane)

- 1306728-63-1(methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride)

- 1805194-46-0(4-Chloro-2-(difluoromethyl)-6-hydroxypyridine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:932-90-1)Benzaldoxime

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:932-90-1)Benzaldoxime

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ